molecular formula C18H16BrNO4 B11389897 2-(4-bromophenoxy)-N,N-bis(2-furylmethyl)acetamide

2-(4-bromophenoxy)-N,N-bis(2-furylmethyl)acetamide

Cat. No.: B11389897
M. Wt: 390.2 g/mol
InChI Key: CXOYJLMDJOTZON-UHFFFAOYSA-N
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Description

2-(4-bromophenoxy)-N,N-bis(2-furylmethyl)acetamide is an organic compound characterized by the presence of a bromophenoxy group and two furylmethyl groups attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N,N-bis(2-furylmethyl)acetamide typically involves the reaction of 4-bromophenol with 2-furylmethylamine in the presence of an acylating agent such as acetic anhydride. The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenoxy)-N,N-bis(2-furylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-(4-bromophenoxy)-N,N-bis(2-furylmethyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N,N-bis(2-furylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group and furylmethyl groups contribute to the compound’s binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromophenoxy)-N-(2-furylmethyl)acetamide
  • 2-(4-bromophenoxy)-N-(4-ethylbenzyl)-N-(2-furylmethyl)acetamide

Uniqueness

2-(4-bromophenoxy)-N,N-bis(2-furylmethyl)acetamide is unique due to the presence of two furylmethyl groups, which can enhance its reactivity and binding properties compared to similar compounds

Properties

Molecular Formula

C18H16BrNO4

Molecular Weight

390.2 g/mol

IUPAC Name

2-(4-bromophenoxy)-N,N-bis(furan-2-ylmethyl)acetamide

InChI

InChI=1S/C18H16BrNO4/c19-14-5-7-15(8-6-14)24-13-18(21)20(11-16-3-1-9-22-16)12-17-4-2-10-23-17/h1-10H,11-13H2

InChI Key

CXOYJLMDJOTZON-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CN(CC2=CC=CO2)C(=O)COC3=CC=C(C=C3)Br

Origin of Product

United States

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